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Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811

Executive Summary

C.l. 26050, chemically known as N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine
and commonly referred to as Sudan Red 7B or Solvent Red 19, is a synthetic diazo dye.[1][2]
Its primary applications are in industrial settings, such as coloring for oils, waxes, plastics, and
as a histological stain for lipids.[1][3] Contrary to what its complex chemical structure might
suggest to those in drug development, C.l. 26050 is not a therapeutic agent and thus does not
possess a "mechanism of action" in the pharmacological sense. Instead, the relevant
mechanism for scientific and regulatory consideration is its toxicological mechanism of action.
This guide provides a detailed examination of this mechanism, focusing on its metabolic
activation, subsequent genotoxicity, and the experimental protocols used for its assessment.
The core of its toxicity lies in its biotransformation into carcinogenic aromatic amines, a
characteristic shared by many azo dyes.[4]

Chemical Identity

e Color Index Name: C.l. 26050[1][2]

o« Common Names: Sudan Red 7B, Solvent Red 19, Ceres Red 7B, Fat Red 7B[1][2]
e Chemical Name: N-ethyl-1-[[4-(phenyldiazenyl)phenyl]azo]-2-naphthalenamine[1]

e CAS Number: 6368-72-5[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b045811?utm_src=pdf-interest
https://www.benchchem.com/product/b045811?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://pubchem.ncbi.nlm.nih.gov/compound/Sudan-Red-7B
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://www.keyorganics.net/2-naphthalenaminen-ethyl-1-4-phenylazophenylazo-6368-72-5-c24h21n5.html
https://datasheets.scbt.com/sc-206040.pdf
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://pubchem.ncbi.nlm.nih.gov/compound/Sudan-Red-7B
https://www.benchchem.com/product/b045811?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://pubchem.ncbi.nlm.nih.gov/compound/Sudan-Red-7B
https://en.wikipedia.org/wiki/Sudan_Red_7B
https://pubchem.ncbi.nlm.nih.gov/compound/Sudan-Red-7B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C24H21Ns[2]
e Molecular Weight: 379.5 g/mol [2]

e Chemical Class: Diazo Dye[1]

Toxicological Mechanism of Action: Metabolic
Activation and Genotoxicity

The primary toxicological concern with C.I. 26050, and azo dyes in general, is not the parent
compound itself but the aromatic amines released upon metabolic cleavage of the azo bonds (-
N=N-).[4] This process, known as azoreduction, is the critical activating step in its mechanism
of toxicity.

3.1 Metabolic Pathway

e Azoreduction: Upon ingestion, C.I. 26050 is poorly absorbed in the upper gastrointestinal
tract. It travels to the lower intestine, where anaerobic conditions and the presence of gut
microbiota facilitate the enzymatic reduction of the two azo linkages. Azoreductase enzymes,
produced by various bacterial species, cleave the dye into its constituent aromatic amines.[5]
Liver enzymes can also contribute to this process to a lesser extent.[4]

o Formation of Aromatic Amines: The reductive cleavage of C.l. 26050 is predicted to yield
aromatic amines such as aniline and derivatives of naphthylamine and phenylenediamine.

o Secondary Activation (N-hydroxylation): These liberated aromatic amines are absorbed into
circulation and undergo Phase | metabolism in the liver, primarily by cytochrome P450
enzymes. A key activation step is N-hydroxylation, which forms N-hydroxylarylamines.[4]

» Formation of Reactive Electrophiles: The N-hydroxylarylamines can be further activated, for
example, by glucuronidation. Under acidic conditions, such as in the urinary bladder, these
metabolites can form highly reactive nitrenium ions.[4]

o DNA Adduct Formation and Mutagenesis: The electrophilic nitrenium ions readily attack
nucleophilic sites on DNA bases, particularly guanine. This formation of covalent DNA
adducts can lead to errors during DNA replication, resulting in point mutations and
chromosomal damage, which are initiating events in carcinogenesis.[4]
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Diagram of the Metabolic Activation Pathway of C.l. 26050
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Caption: Metabolic activation of C.I. 26050 to genotoxic intermediates.

Quantitative Toxicological Data

Quantitative data for C.l. 26050 is limited. The available data, along with representative data for
other relevant Sudan dyes, is summarized below. It is crucial to note that the absence of
comprehensive data does not imply safety; rather, it highlights the need for further investigation
based on the known hazards of the azo dye class.

Table 1: Acute Toxicity Data

Compound ::zcies Route Value Units Reference
C.l. 26050 Rat Oral TDLo: 15 g/kg/50W-C  [6]

Sudan | Rat Oral LD50: >2000 mg/kg

Sudan 1l Rat Oral LD50: >5000 mg/kg

TDLo (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route,
other than inhalation, over any given period of time, and reported to produce any toxic effect in
a human or animal. LD50 (Median Lethal Dose): The dose required to kill half the members of

a tested population.[6]
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Table 2: Genotoxicity Data for Related Azo Dyes

Metabolic
Compound Assay Test System L Result
Activation (S9)
Salmonella
Sudan | Ames Test Typhimurium Required Positive[5]

TA98, TA100

Salmonella
Sudan Il Ames Test Typhimurium Required Positive[5]
TA1538

| Disperse Red 1 | Micronucleus Test (in vivo) | Mouse Bone Marrow | N/A | Positive[7] |

Key Experimental Protocols

The assessment of genotoxic potential is fundamental to the toxicological evaluation of azo
dyes. The following are detailed methodologies for two key assays.

5.1 Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to detect gene mutations and is a primary screening tool for
genotoxicity.

o Objective: To determine if C.l. 26050 or its metabolites can induce reverse mutations at a
selectable locus in specific strains of Salmonella typhimurium.

o Materials:

o

Histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshift mutations,
TA100 for base-pair substitutions).

o

Test substance (C.l. 26050) dissolved in a suitable solvent (e.g., DMSO).

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

[¢]

[¢]

Cofactor solution (NADP, Glucose-6-phosphate).
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o Minimal glucose agar plates.
o Top agar.
o Methodology:
o Preparation: Prepare serial dilutions of C.l. 26050.
o Incubation (with and without S9):

» For assays requiring metabolic activation, combine the test substance dilution, S9 mix,
and the bacterial culture in a test tube.

» For assays without activation, combine the test substance, a buffer solution, and the
bacterial culture.

» Include negative (solvent) and positive controls (known mutagens like 2-nitrofluorene for
-S9 and 2-aminoanthracene for +S9).

» Incubate the mixture at 37°C for approximately 20-30 minutes.

o Plating: Add molten top agar to the incubation tube, vortex gently, and pour the contents
onto the surface of a minimal glucose agar plate.

o Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

o Scoring: Count the number of visible revertant colonies on each plate. A substance is
considered mutagenic if it produces a dose-dependent increase in the number of revertant
colonies compared to the negative control, typically a two-fold or greater increase.[3][9]

Diagram of the Ames Test Workflow
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Caption: Workflow for the bacterial reverse mutation (Ames) test.
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5.2 In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay detects damage to chromosomes or the mitotic apparatus.

o Objective: To determine if C.l. 26050 induces chromosomal damage or aneuploidy in the
bone marrow erythroblasts of treated animals.

o Materials:

o Test animals (typically mice or rats).

[e]

Test substance (C.I. 26050) in an appropriate vehicle.

o

Positive control (e.g., cyclophosphamide).

Fetal bovine serum.

[¢]

[e]

Acridine orange or other DNA-specific stain.
o Microscope slides and fluorescence microscope.
» Methodology:

o Dosing: Administer C.I. 26050 to the test animals, typically via oral gavage or
intraperitoneal injection, at several dose levels. A single or multiple treatment regimen can
be used.

o Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours after
the final dose), euthanize the animals. Harvest bone marrow from the femurs into fetal
bovine serum.

o Cell Preparation: Centrifuge the cell suspension, remove the supernatant, and create a
smear of the cell pellet on a microscope slide.

o Staining: After air-drying, fix the slides in methanol and stain with a DNA-specific
fluorescent dye like acridine orange. This allows for the differentiation of polychromatic
erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature), and the
visualization of micronuclei.
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o Scoring: Using a fluorescence microscope, score at least 2000 PCEs per animal for the
presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the
cytoplasm of the PCEs.

o Cytotoxicity Assessment: Determine the ratio of PCEs to NCEs. A significant decrease in
this ratio indicates bone marrow toxicity.

o Analysis: A positive result is a statistically significant, dose-dependent increase in the
frequency of micronucleated PCEs in treated groups compared to the vehicle control
group.[10]

Conclusion

C.1. 26050 (Sudan Red 7B) is an industrial diazo dye whose primary health concern is its
potential carcinogenicity, driven by a well-understood toxicological mechanism. This
mechanism is initiated by the reductive cleavage of its azo bonds by gut microbiota, releasing
aromatic amines. These amines are then metabolically activated in the liver to form reactive
electrophiles that can bind to DNA, inducing mutations. The genotoxic potential of the azo dye
class is well-documented through standard assays such as the Ames test and the in vivo
micronucleus test. Due to these toxicological properties, C.1. 26050 is not suitable for human
consumption or therapeutic use, and its presence as a contaminant, particularly in food, is a
significant public health issue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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